2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-
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Overview
Description
2H-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl- is a heterocyclic compound with the molecular formula C8H15N3 and a molecular weight of 153.2248 . This compound is known for its unique structure, which includes a pyrimidine ring fused with another pyrimidine ring, forming a bicyclic system. It is also referred to as 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl- typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a diamine with a formamide derivative, followed by cyclization to form the bicyclic structure . The reaction conditions often include heating under reflux and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of polymer-bound bases as catalysts. These polymer-bound bases can be reused and provide a high degree of regioselectivity in the acylation reactions . The use of such catalysts not only improves the efficiency of the reaction but also reduces the environmental impact by minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
2H-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl- has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which 2H-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required for the reactions to occur . It can also bind to specific sites on enzymes, altering their activity and affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: This compound is similar in structure but lacks the methyl group at the 1-position.
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene: Another similar compound with slight variations in the bicyclic structure.
Uniqueness
2H-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl- is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and interactions with other molecules . This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-methyl-4,6,7,8-tetrahydro-3H-pyrimido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C8H13N3O/c1-10-7(12)3-6-11-5-2-4-9-8(10)11/h2-6H2,1H3 |
InChI Key |
FKEYWNRNFYRWTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCN2C1=NCCC2 |
Origin of Product |
United States |
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